3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO2/c17-12-6-3-10(7-13(12)18)15(24)22-8-14(23)9-1-4-11(5-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKRFQVOKXMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide typically involves multiple steps, including the introduction of the dichloro and trifluoromethyl groups, followed by the formation of the benzamide structure. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Hydroxylation: Addition of a hydroxyl group to the ethyl chain.
Amidation: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 16c : 3,4-Dichloro-N-(1-(2-hydroxy-3-(4-((2-nitro-4-(trifluoromethyl)phenyl)amino)phenoxy)propyl)piperidin-4-yl)benzamide
- Structural Differences : Replaces the hydroxyethyl group with a piperidin-4-yl moiety and introduces a nitro group.
5-Chloro-2-Hydroxy-N-[4-(Trifluoromethyl)phenyl]benzamide
- Structural Differences : Features a hydroxyl group directly on the benzamide ring (2-hydroxy) and lacks the dichloro and hydroxyethyl substituents.
- Functional Impact : Exhibits potent cytotoxicity against Desulfovibrio piger (64–66% biomass inhibition at 0.37–1.10 µmol/L), attributed to the electron-withdrawing trifluoromethyl group and hydroxyl-mediated membrane disruption .
Role of Trifluoromethyl and Chloro Substituents
The trifluoromethyl group is a recurring motif in bioactive compounds due to its ability to enhance binding to hydrophobic pockets and resist metabolic degradation. For example:
Hydroxyethyl vs. Hydroxyphenyl Moieties
- 2-Hydroxyethyl Group : In the target compound, this group likely facilitates hydrogen bonding with proteins or nucleic acids, as seen in molecular docking studies where similar motifs enhance binding affinity .
- 2-Hydroxyphenyl Group : Present in salicylamides (e.g., ), this group directly participates in chelation or acid-base interactions, contributing to antimicrobial activity but possibly reducing metabolic stability compared to the hydroxyethyl variant.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Higher molecular weight and lipophilicity (LogP) correlate with enhanced membrane permeability but may reduce solubility.
- Chlorine atoms and CF₃ groups universally improve target engagement but require balancing with polar groups (e.g., hydroxyl) to maintain bioavailability.
Biological Activity
3,4-Dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring dichloro and trifluoromethyl groups, suggests significant biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12Cl2F3NO2
- Molecular Weight : 378.1732 g/mol
- CAS Number : 1351659-90-9
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HT29 (colorectal cancer), Jurkat (T-cell leukemia).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
Table 1: Summary of Cytotoxicity Studies
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HT29 | 15.7 | Apoptosis induction | |
| Jurkat | 12.3 | Caspase activation |
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound affects signaling pathways associated with cell survival and apoptosis.
Case Studies
Several studies have reported on the efficacy of this compound in preclinical models:
- Study 1 : Evaluated the effect on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to controls.
- Study 2 : Focused on the compound's effect on immune modulation, showing enhanced immune response in treated models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
